4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Description
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a piperazine ring at position 5. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
4-tert-butyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-11(13(2,3)4)9-12(16-10)17-7-5-14-6-8-17/h9,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKAIVWAWKWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine backbone is typically synthesized via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For 4-(tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, a common precursor is 2-methyl-4,6-dichloropyrimidine , which allows sequential substitution at the 4- and 6-positions. Alternative routes employ 2-methyl-4-hydroxy-6-chloropyrimidine , where hydroxyl groups are activated for nucleophilic displacement using phosphoryl chloride (POCl₃).
Introduction of tert-Butyl Group
The tert-butyl moiety is introduced at the 4-position via Suzuki-Miyaura cross-coupling using tert-butylboronic acid or its pinacol ester. For example, methyl 6-chloro-2-methylpyrimidine-4-carboxylate reacts with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) to form a boronate intermediate, which subsequently couples with tert-butyl halides. This method achieves yields of 78–85% under optimized conditions (80°C, 18 hours, dioxane/water solvent).
Piperazine Installation Strategies
Direct Nucleophilic Aromatic Substitution
Piperazine is introduced at the 6-position via nucleophilic displacement of a chlorine atom. Reacting 4-(tert-butyl)-2-methyl-6-chloropyrimidine with excess piperazine in refluxing ethanol (12 hours, 80°C) yields the target compound. However, competing side reactions, such as over-alkylation or hydrolysis, limit yields to 50–60% .
Table 1: Reaction Conditions for Direct Piperazine Substitution
Protective-Group-Mediated Coupling
To suppress side reactions, tert-butyl piperazine-1-carboxylate is used as a protected intermediate. The Boc-protected piperazine reacts with 4-(tert-butyl)-2-methyl-6-chloropyrimidine in the presence of a base (K₂CO₃) and catalytic KI in DMF (100°C, 8 hours), followed by deprotection with trifluoroacetic acid (TFA). This method improves yields to 75–80% by minimizing undesired quaternization.
Industrial-Scale Optimization
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, the coupling of tert-butylboronic acid with 2-methyl-4,6-dichloropyrimidine in a microreactor (residence time: 10 minutes, 100°C) achieves 90% conversion with reduced catalyst loading (0.5 mol% Pd).
Crystallization and Purification
Final purification leverages differential solubility: the crude product is dissolved in hot heptane and crystallized at −20°C, yielding 98% pure this compound . Impurities such as unreacted piperazine are removed via aqueous washes (pH 4–5).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Substitution | 2 | 55 | 92 | Moderate |
| Boc-Protected Piperazine | 3 | 78 | 98 | High |
| Continuous Flow Coupling | 3 | 85 | 99 | Industrial |
The Boc-protection route is preferred for laboratory synthesis due to its balance of yield and simplicity, while flow chemistry excels in manufacturing settings.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with electrophilic reagents.
Key Observations :
-
Alkylation occurs preferentially at the less sterically hindered nitrogen of piperazine.
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Acylation reactions require stoichiometric base to neutralize HCl byproducts .
Coupling Reactions
The pyrimidine ring facilitates palladium-catalyzed cross-coupling reactions at C-4 or C-6 positions.
Mechanistic Insights :
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Electron-withdrawing groups on pyrimidine enhance oxidative addition efficiency in Suzuki couplings .
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Steric hindrance from the tert-butyl group limits reactivity at C-2 .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at C-5 under strongly acidic conditions.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro-pyrimidine derivative | >90% |
| Br₂/FeBr₃ | DCM, rt, 2 h | 5-Bromo-pyrimidine derivative | 85% |
Note : The tert-butyl group directs electrophiles to the para position (C-5) via steric and electronic effects .
Oxidation of Methyl Group
The C-2 methyl group is oxidized to a carboxylic acid under harsh conditions:
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Reagents : KMnO₄, H₂O, 100°C, 24 h
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Application : Provides a handle for further derivatization (e.g., amide formation).
Reduction of Pyrimidine Ring
Catalytic hydrogenation partially reduces the pyrimidine ring:
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Conditions : H₂ (1 atm), Pd/C, EtOH, rt, 6 h
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Product : 1,4,5,6-Tetrahydro-pyrimidine derivative (72% yield) .
Coordination Chemistry
The piperazine nitrogen and pyrimidine N-atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(ClO₄)₂ | Octahedral Cu(II) complex | Catalytic oxidation of alcohols |
| Pd(OAc)₂ | Square-planar Pd(II) complex | Reusable catalyst for cross-couplings |
Stability : Complexes are stable in aerobic conditions but decompose in strongly acidic media .
Comparative Reactivity with Structural Analogs
The tert-butyl group significantly alters reactivity compared to unsubstituted pyrimidines:
| Parameter | 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | 2-Methyl-6-(piperazin-1-yl)pyrimidine |
|---|---|---|
| Electrophilic Substitution Rate | Slower (steric hindrance) | Faster |
| Pd-Catalyzed Coupling Efficiency | 65–78% | 80–90% |
| Solubility in Water | <0.1 mg/mL | 1.2 mg/mL |
Scientific Research Applications
Medicinal Chemistry
- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Effects : Research indicates that it inhibits the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its utility in treating inflammatory conditions .
- Drug Interaction Studies : It has been investigated for its ability to inhibit P-glycoprotein (P-gp), enhancing the accumulation of chemotherapeutic agents in resistant cancer cell lines. This positions it as a potential agent for overcoming multidrug resistance in cancer therapy .
Biological Research
- Receptor Binding Studies : The compound is being explored as a ligand in studies aimed at understanding its interactions with various biological targets, including receptors involved in neurotransmission and inflammation .
- Structure–Activity Relationship (SAR) Studies : Ongoing SAR studies are evaluating how modifications to the compound’s structure influence its biological activity, particularly concerning receptor affinity and selectivity .
Industrial Applications
- Material Science : The unique chemical properties of this compound make it suitable for developing new materials with specific chemical functionalities, potentially leading to innovations in various industrial applications .
Case Studies
Several notable case studies illustrate the applications of this compound:
- Neuroprotection Study : In vitro experiments demonstrated that treatment with this compound significantly reduced neuronal cell death under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Inflammation Model : In vivo studies using animal models showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
- Drug Resistance Study : Investigations revealed that this compound could enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein, suggesting its potential utility in overcoming drug resistance in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity (logP ~2.5), whereas sulfonyl or trifluoromethyl groups reduce logP (e.g., 1.8–2.0 for sulfonyl derivatives) .
- Solubility : Methoxy and sulfonyl substituents improve aqueous solubility compared to the parent compound .
- Stability : Trifluoromethyl groups confer metabolic resistance, as seen in analogues from and .
Dopamine Receptor Interactions
- Comparison with S 18126 and L 745,870 : These selective D4 antagonists feature bulkier aromatic systems (e.g., indan or pyrrolopyridine), whereas the target compound’s simpler pyrimidine core may favor different receptor interactions .
Kinase Inhibition Potential
- Thieno[3,2-d]pyrimidines (e.g., GDC-0941): Exhibit potent PI3K inhibition due to planar thieno-pyrimidine cores, a feature absent in the target compound .
- Sulfonyl Derivatives : May target kinases or GPCRs, as sulfonyl groups are common in enzyme inhibitors .
Biological Activity
Overview
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with specific substituents that enhance its biological activity. The compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects, as well as its role in modulating biochemical pathways associated with various diseases.
Chemical Structure and Properties
The molecular structure of this compound includes a tert-butyl group, a methyl group, and a piperazine moiety. This unique substitution pattern is crucial for its biological activity, influencing its lipophilicity and binding affinity to biological targets. The compound's molecular formula is C_{13}H_{20}N_{4} and it has a molecular weight of approximately 232.33 g/mol .
The primary targets of this compound are the ATF4 and NF-kB proteins, which are involved in stress response and inflammatory pathways, respectively. The mode of action involves:
- Interaction with Active Residues : The compound interacts favorably with residues in the binding sites of ATF4 and NF-kB.
- Biochemical Pathways Modulation : It modulates the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, leading to neuroprotective and anti-inflammatory effects .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by reducing neuronal cell death under stress conditions. This effect is attributed to its ability to inhibit apoptosis pathways mediated by ER stress .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory activity by inhibiting the NF-kB signaling pathway, which is crucial in regulating immune responses. This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyridine | Similar pyridine core | Moderate neuroprotective effects |
| 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrazine | Pyrazine ring instead of pyrimidine | Antimicrobial activity |
| 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)quinoline | Quinoline structure | Anticancer properties |
The unique combination of substituents in this compound enhances its binding affinity and selectivity towards specific biological targets compared to these similar compounds .
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotection Study : In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Inflammation Model : In vivo experiments using animal models of inflammation showed that administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6), supporting its role as an anti-inflammatory agent .
- Drug Interaction Studies : The compound has been investigated for its ability to inhibit P-glycoprotein (P-gp), a major player in drug resistance. It was found to enhance the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, indicating potential utility in overcoming multidrug resistance .
Q & A
Q. What are the key structural features of 4-(tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and how are they characterized experimentally?
The compound contains a pyrimidine core substituted with a tert-butyl group (electron-donating, steric bulk), a methyl group, and a piperazine ring (flexible nitrogen-containing heterocycle). Structural characterization typically employs:
- X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and piperazine ring conformation .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
Q. What synthetic routes are commonly used to prepare pyrimidine derivatives with piperazine substituents?
A general approach involves:
- Nucleophilic aromatic substitution : Reacting 4,6-dichloropyrimidine with tert-butylamine and methylamine to install substituents, followed by piperazine coupling at the 6-position .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) to shield piperazine during synthesis, with subsequent deprotection under acidic conditions .
- Optimization challenges : Low yields in multi-step syntheses (e.g., 2–5% overall yield in analogous pyrimidine derivatives) highlight the need for catalytic methods or microwave-assisted reactions to improve efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine-piperazine compounds?
Discrepancies may arise from variations in:
- Assay conditions (e.g., cell line specificity, concentration ranges).
- Stereochemical purity : Unresolved enantiomers in piperazine derivatives can lead to divergent activity profiles .
- Metabolic stability : The tert-butyl group enhances lipophilicity but may alter pharmacokinetics compared to analogues with smaller substituents . Methodological recommendations :
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Perform chiral HPLC to confirm compound homogeneity .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
- Molecular docking : Use crystal structures of target proteins (e.g., kinases or GPCRs) to model interactions between the pyrimidine core and catalytic sites. The piperazine ring’s flexibility allows conformational sampling to optimize hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on tert-butyl group interactions with hydrophobic pockets .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural modifications .
Q. How can thermal stability and decomposition pathways of this compound be analyzed for formulation studies?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and residual mass under controlled heating .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting points) and amorphous/crystalline content .
- Mass spectrometry-coupled pyrolysis : Map degradation products (e.g., loss of tert-butyl group or piperazine ring cleavage) .
Methodological Challenges and Best Practices
Q. What experimental controls are critical when assessing this compound’s reactivity in cross-coupling reactions?
- Blank reactions : Exclude metal catalysts to confirm coupling is not spontaneous.
- Isotope labeling : Use deuterated solvents (e.g., DMSO-d6) to track solvent participation in side reactions .
- Competition experiments : Compare reactivity of the 6-piperazine substituent with other nucleophiles (e.g., piperidine vs. morpholine) .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
- Prodrug design : Introduce phosphate or PEG groups at the piperazine nitrogen to enhance hydrophilicity .
- Nanoparticle encapsulation : Utilize liposomal carriers to improve bioavailability .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Detailed reaction logs : Document temperature, solvent purity, and catalyst batches.
- Cross-lab validation : Share samples with independent groups for NMR/X-ray reproducibility checks .
- Open-data practices : Publish crystallographic data (CCDC numbers) and raw spectral files in supplementary materials .
Structural and Functional Analogues
Q. How do structural modifications (e.g., replacing tert-butyl with cyclopentyl) impact biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
